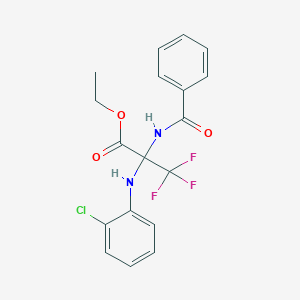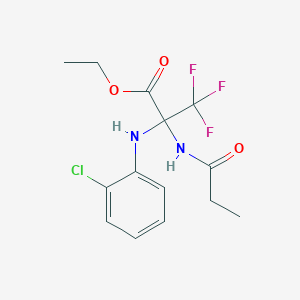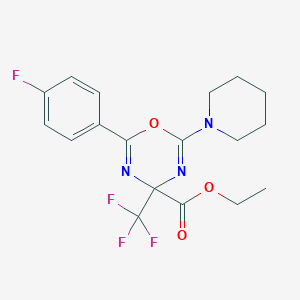![molecular formula C17H20F6N2O2 B396327 3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide CAS No. 664370-37-0](/img/structure/B396327.png)
3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide is a complex organic compound characterized by its unique structure, which includes hexafluoro groups and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide typically involves multiple steps. One common approach is the reaction of hexafluoroisopropanol with oxolane derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and maintain the required temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The hexafluoro groups and oxolane ring contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate biological pathways and influence the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar hexafluoro groups but lacking the oxolane ring.
Hexafluoroisopropanol: Another similar compound used in various chemical reactions and industrial applications.
Uniqueness
3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide is unique due to its combination of hexafluoro groups and an oxolane ring, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications that require high reactivity and stability.
Properties
CAS No. |
664370-37-0 |
|---|---|
Molecular Formula |
C17H20F6N2O2 |
Molecular Weight |
398.34g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(oxolan-2-ylmethylamino)propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C17H20F6N2O2/c18-16(19,20)15(17(21,22)23,24-11-13-7-4-10-27-13)25-14(26)9-8-12-5-2-1-3-6-12/h1-3,5-6,13,24H,4,7-11H2,(H,25,26) |
InChI Key |
LSPRQWSYMZANBR-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(OC1)CNC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2-({4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]anilino}methylene)malonate](/img/structure/B396244.png)
![N-(4,6-Dimethyl-2-pyrimidinyl)-4-[2,2,2-trifluoro-1-isovaleramido-1-(trifluoromethyl)ethylamino]benzenesulfonamide](/img/structure/B396245.png)

![Diethyl 2-({4-[1-(ethoxycarbonyl)-2,2,2-trifluoro-1-hydroxyethyl]-2-methylanilino}methylene)malonate](/img/structure/B396247.png)

![ETHYL 2-({4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B396253.png)
![Ethyl 4-{[1-(benzoylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}benzoate](/img/structure/B396254.png)
![N-[2,2,2-trifluoro-1-[(4-fluorobenzyl)amino]-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B396256.png)
![ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate](/img/structure/B396258.png)

![Ethyl 3,3,3-trifluoro-2-[(5-methyl-3-isoxazolyl)amino]-2-[(phenylacetyl)amino]propanoate](/img/structure/B396261.png)
![Ethyl 2-(1,3-benzothiazol-2-ylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396262.png)
![[[amino(phenyl)methylidene]amino] N-naphthalen-2-ylcarbamate](/img/structure/B396264.png)
![ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396266.png)
